REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH:6][CH2:7][C:8]1[O:12][C:11]([C:13]2[N:14]=[C:15]([NH:18][C:19]([NH:21]C(=O)C3C=CC=CC=3)=[S:20])[S:16][CH:17]=2)=[CH:10][CH:9]=1)(=[O:5])[CH3:4]>O.CO>[C:3]([NH:6][CH2:7][C:8]1[O:12][C:11]([C:13]2[N:14]=[C:15]([NH:18][C:19]([NH2:21])=[S:20])[S:16][CH:17]=2)=[CH:10][CH:9]=1)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-(5-acetylaminomethylfuran-2-yl)-2-(3-benzoylthioureido)thiazole
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)NC(=S)NC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water (50 ml) and ethyl acetate (15 ml)
|
Type
|
STIRRING
|
Details
|
stirred for several minutes
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |